1-(3-Methylbenzyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]indole |
InChI |
InChI=1S/C16H15N/c1-13-5-4-6-14(11-13)12-17-10-9-15-7-2-3-8-16(15)17/h2-11H,12H2,1H3 |
InChI Key |
WJRLJTUULXTWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Methylbenzyl 1h Indole
Established Synthetic Routes to N-Benzylindoles
The N-benzylation of indoles can be achieved through several reliable methods, primarily revolving around N-alkylation and, more recently, transition metal-catalyzed coupling reactions.
N-Alkylation Strategies and Optimization
Direct N-alkylation remains the most classical and widely employed method for synthesizing N-benzylindoles. rsc.org This strategy typically involves the deprotonation of the indole (B1671886) nitrogen with a base to form the indolide anion, which then acts as a nucleophile, attacking an appropriate benzyl (B1604629) electrophile, such as a benzyl halide.
Common conditions for indole N-alkylation employ reagents like sodium hydride (NaH) as a base in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org An alternative, highly effective method involves using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This system is particularly robust and has been used for the alkylation of a wide variety of indoles. orgsyn.org Phase-transfer catalysis, utilizing a base like concentrated sodium hydroxide in a two-phase system with a catalyst such as tetra-n-butylammonium hydrogen sulfate, offers an efficient alternative that can circumvent the need for strictly anhydrous conditions. cdnsciencepub.com
Optimization of these reactions is crucial for maximizing yield and selectivity, preventing the common side reaction of C-3 alkylation. rsc.org Key parameters for optimization include the choice of base, solvent, and reaction temperature. For instance, in a one-pot Fischer indolisation–N-alkylation sequence, it was found that increasing the reaction temperature to 80 °C resulted in complete N-alkylation, affording the desired product in 91% isolated yield. rsc.org Other approaches have explored the use of different catalytic systems. Iron-catalyzed N-alkylation has been developed as a method to switch selectivity towards the nitrogen atom. researchgate.net Similarly, copper-catalyzed methods using N-tosylhydrazones as the alkylating agent have been optimized; a model reaction found that a combination of copper iodide (CuI), tri(p-tolyl)phosphine as a ligand, and potassium hydroxide as a base in dioxane at 100 °C provided the best results. rsc.org
Table 1: Optimization of Conditions for Indole N-Alkylation
| Catalyst/Base System | Solvent | Key Optimization Parameter | Yield | Reference |
|---|---|---|---|---|
| NaH | DMF | Temperature increased to 80 °C | 91% | rsc.org |
| KOH | DMSO | Standard procedure | 85-89% | orgsyn.org |
| CuI / tri(p-tolyl)phosphine / KOH | Dioxane | Screening of Cu catalysts and ligands | Up to 31% (model reaction) | rsc.org |
| DABCO / Dibenzyl carbonate | DMA | Temperature at 135 °C | Near quantitative | google.com |
Palladium-Catalyzed Coupling Reactions for N-Arylation/Benzylation
In addition to traditional alkylation, palladium-catalyzed reactions have emerged as a powerful tool for forming C-N bonds. nih.govacs.org These methods can offer alternative pathways to N-benzylated indoles, sometimes under milder conditions or with different functional group tolerances. nih.govacs.org
One notable strategy is the palladium-catalyzed decarboxylative benzylation of N-Cbz (carboxybenzyl) protected indoles. nih.govacs.orgnih.gov In this process, a palladium catalyst facilitates the cleavage of the N-Cbz group and subsequent benzylation. nih.gov Another advanced method involves the palladium-catalyzed Suzuki cross-coupling of N-Boc (tert-butyloxycarbonyl) protected indole boronic acids with benzyl halides. researchgate.netresearchgate.net This approach, utilizing a specific palladium complex like trans-PdBr(N-Succ)(PPh₃)₂, effectively couples the two components to form 2-benzylindoles, alleviating the need for strong bases. researchgate.netresearchgate.net
Targeted Synthesis of 1-(3-Methylbenzyl)-1H-indole
The synthesis of the specific compound this compound follows the general principles of N-alkylation.
Precursor Selection and Reaction Pathway Design
The most direct and logical synthetic route to this compound is the nucleophilic substitution reaction between indole and a 3-methylbenzyl electrophile.
Precursors : The primary starting materials are Indole and 3-Methylbenzyl bromide (or a related halide like 3-methylbenzyl chloride). Indole serves as the nucleophile precursor, while 3-methylbenzyl bromide acts as the electrophilic source of the benzyl group.
Reaction Pathway : The synthesis proceeds via a standard S_N2 mechanism. First, the indole N-H proton is abstracted by a suitable base (e.g., NaH, KOH) to generate a resonance-stabilized indolide anion. This anion is a potent nucleophile, with the negative charge primarily localized on the nitrogen atom. The indolide anion then attacks the electrophilic benzylic carbon of 3-methylbenzyl bromide, displacing the bromide leaving group to form the desired N-C bond and yield this compound.
Reaction Conditions and Yield Optimization
While specific literature detailing the optimization for this compound is not prevalent, conditions can be reliably extrapolated from analogous N-benzylation reactions. A highly effective and general procedure involves the use of potassium hydroxide in dimethyl sulfoxide at room temperature, which has been shown to produce 1-benzylindole in high yields (85-89%). orgsyn.org Another well-established method uses sodium hydride in DMF; a synthesis of the related 1-(4-methylbenzyl)-3-(phenylimino)indole-2-one using this system yielded the product in 55.25%. nih.gov A more recent approach utilizes dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can provide nearly quantitative yields under thermal conditions (around 135 °C). google.com
Table 2: Potential Reaction Conditions for the Synthesis of this compound
| Base | Electrophile | Solvent | Temperature | Anticipated Yield | Reference Model |
|---|---|---|---|---|---|
| Potassium Hydroxide (KOH) | 3-Methylbenzyl bromide | Dimethyl Sulfoxide (DMSO) | Room Temperature | High (ca. 85-89%) | orgsyn.org |
| Sodium Hydride (NaH) | 3-Methylbenzyl bromide | Dimethylformamide (DMF) | Room Temperature | Moderate to Good (ca. >55%) | nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dibenzyl carbonate (as benzyl source) | N,N-Dimethylacetamide (DMA) | ~135 °C | Very High (ca. quantitative) | google.com |
Green Chemistry Approaches in Indole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. imist.ma These principles are increasingly being applied to indole synthesis.
Key green approaches relevant to N-alkylation include:
Solvent-Free and Solid-State Reactions : Mechanochemistry, which involves performing reactions by grinding or milling solid reagents, can eliminate the need for bulk solvents. beilstein-journals.org This technique has been successfully applied to various C-C and C-N bond-forming reactions. beilstein-journals.org For example, solid-state benzilic acid rearrangement has been achieved by grinding benzil (B1666583) with solid KOH, avoiding solvents entirely. imist.ma
Use of Greener Solvents : Water is an ideal green solvent. While not always suitable for traditional N-alkylation, certain transition-metal-catalyzed reactions have been adapted for aqueous media. researchgate.net For example, the palladium-catalyzed benzylation of unprotected anthranilic acids has been successfully conducted in water. researchgate.net
Catalysis : The use of catalysts is inherently green as it reduces the amount of reagent required. N-alkylation methods that use only a catalytic amount of a base, such as the DABCO-catalyzed reaction with dibenzyl carbonate, are preferable to those requiring stoichiometric or excess amounts of strong, hazardous bases like NaH. google.com
Alternative Reaction Media : Ionic liquids have been explored as recyclable, non-volatile solvents for chemical reactions. The N-alkylation of indole has been demonstrated using potassium carbonate as the base in the ionic liquid 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). researchgate.net
The adoption of these greener methodologies offers a pathway to more sustainable and efficient synthesis of this compound and other valuable indole derivatives.
Solvent-Free Methods and Alternative Solvents
The development of environmentally friendly synthetic methods has led to the exploration of solvent-free reactions and the use of alternative solvents. For indole synthesis, these approaches aim to reduce waste, and simplify purification processes.
One notable solvent-free method involves the reaction of anilines and phenacyl bromides in the solid state, followed by microwave irradiation. This provides a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org While not specific to this compound, this principle can be adapted. For instance, the reaction between indole and various aldehydes can be conducted under neat (solvent-free) conditions at elevated temperatures. nih.gov Research has shown that heating a mixture of indole and an appropriate aldehyde can yield diindolyl methanes. nih.gov Specifically, the reaction of indole with paraformaldehyde in the presence of calcium oxide under solvent-free conditions has been reported to produce 1-[1-(1H-indol-3-yl) methyl]-1H-indole. nih.govresearchgate.net
The use of water as a solvent is another green alternative. The synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved in water under ultrasonic irradiation, demonstrating the feasibility of aqueous media for heterocyclic synthesis. mdpi.com For indole derivatives, palladium-catalyzed cyclization of 2-alkynylanilines can be performed in an aqueous micellar medium using surfactants like TPGS-750-M, which acts as a nanoreactor. mdpi.com
Ionic liquids also serve as alternative solvents. For example, the synthesis of 1-aryl-3-(indol-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-ones has been successfully carried out in the ionic liquid [sbmim][HSO4], as well as under solvent-free conditions. mdpi.com
| Method | Catalyst/Conditions | Product Type | Reference |
| Solid-state reaction | Sodium bicarbonate, microwave irradiation | 2-Arylindoles | organic-chemistry.org |
| Neat reaction | Heat | Diindolyl methanes | nih.gov |
| Solvent-free | Calcium oxide, heat | 1-[1-(1H-indol-3-yl) methyl]-1H-indole | nih.govresearchgate.net |
| Aqueous micellar medium | Pd(OAc)2, TPGS-750-M | 2-Substituted indoles | mdpi.com |
| Ionic liquid | [sbmim][HSO4] | Substituted propan-1-ones | mdpi.com |
Microwave-Assisted and Ultrasonic Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and improved product purity.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been widely applied to the production of various indole derivatives. tandfonline.com For example, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by brief microwave irradiation, yielding 2-arylindoles in good yields. organic-chemistry.org Another application is the microwave-assisted, three-component domino reaction for synthesizing indolodiazepinotriazoles, which significantly reduces reaction times compared to conventional heating. beilstein-journals.org The synthesis of 1-{3- or 4-[bis(1H-indol-3-yl)methyl]benzyl}-2-{3- or 4-[bis(1H-indol-3-yl)methyl]phenyl}-1H-benzimidazole derivatives has also been achieved efficiently using microwave irradiation under solvent- and catalyst-free conditions. researchgate.net Furthermore, palladium-catalyzed heterocyclization to form 2-methyl-1H-indole-3-carboxylate derivatives has shown enhanced yields and reduced reaction times under microwave heating compared to conventional methods. mdpi.com
Ultrasonic Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been successfully used for the one-pot synthesis of poly-substituted imidazoles using a nano copper ferrite (B1171679) catalyst. scirp.org The use of ultrasound has also been shown to be effective in the synthesis of benzodiazepine (B76468) derivatives, resulting in high yields in short reaction times at room temperature. mdpi.com In the context of indole synthesis, a palladium-catalyzed coupling-cyclization of 2-iodosulfonanilide with alkynes under ultrasound irradiation provides a faster and milder alternative to existing methods. researchgate.net
| Technique | Reaction Type | Key Advantages | Reference |
| Microwave | Bischler indole synthesis | Solvent-free, rapid | organic-chemistry.org |
| Microwave | Domino reaction (indolodiazepinotriazoles) | Reduced reaction time, good yields | beilstein-journals.org |
| Microwave | Multicomponent reaction (benzimidazoles) | Solvent-free, catalyst-free, efficient | researchgate.net |
| Microwave | Pd-catalyzed heterocyclization | Enhanced yields, shorter reaction times | mdpi.com |
| Ultrasound | One-pot imidazole (B134444) synthesis | High yields, mild conditions | scirp.org |
| Ultrasound | Benzodiazepine synthesis | Rapid, room temperature | mdpi.com |
| Ultrasound | Pd-catalyzed indole synthesis | Faster, milder | researchgate.net |
Catalytic Systems for Sustainable Indole Synthesis
The development of efficient and sustainable catalytic systems is a cornerstone of modern organic synthesis.
Palladium catalysts are widely used for indole synthesis. For instance, a Pd(II)-catalyzed ligand-controlled synthesis allows for the selective formation of methyl 1-benzyl-1H-indole-3-carboxylates. rsc.org Gold catalysts have also been employed. A gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides an efficient route to 3-benzylindoles. acs.org
Iron catalysts offer a more sustainable and cost-effective alternative. Iron(III) chloride (FeCl3) has been used to catalyze the radical C-N coupling for the synthesis of indole-fused eight-membered aza-heterocycles. acs.org Molecular iodine has also been demonstrated as an effective catalyst for the C-3 benzylation of indoles with benzylic alcohols, offering a greener approach. nih.gov
Furthermore, organocatalysts are gaining attention. Thiamine hydrochloride has been used as a recyclable organocatalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. rsc.org
| Catalyst System | Reaction Type | Sustainability Aspect | Reference |
| Pd(II)/ligand | Ligand-controlled synthesis | High selectivity | rsc.org |
| Au(III)/TPPMS | Decarboxylative coupling | Reaction in water | acs.org |
| FeCl3/DDQ | Radical C-N coupling | Use of earth-abundant metal | acs.org |
| Molecular Iodine | C-3 benzylation | Greener catalyst | nih.gov |
| Thiamine hydrochloride | Bis(indolyl)methane synthesis | Recyclable organocatalyst | rsc.org |
Derivatization Strategies for Structural Variation
The functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Functionalization at the Indole Core
The indole ring is susceptible to electrophilic substitution, with the C-3 position being the most reactive.
C-3 Functionalization: Direct C-3 alkylation of indoles can be challenging but has been achieved using various methods. chemrxiv.org For example, the benzylation of indoles at the C-3 position can be accomplished using benzylic alcohols with a molecular iodine catalyst. nih.gov The Vilsmeier-Haack reaction (using POCl3 and DMF) is a classic method for introducing a formyl group at the C-3 position, leading to the formation of indole-3-carbaldehydes. These aldehydes can be further transformed, for instance, by oxidation to carboxylic acids using potassium permanganate.
C-2 Functionalization: While less reactive than C-3, the C-2 position can also be functionalized. Palladium-catalyzed cyclization of 2-alkynylanilines is a significant approach for synthesizing 2-substituted indoles. mdpi.com
N-Functionalization: The indole nitrogen can be readily alkylated or acylated. For example, N-alkylation can be achieved by reacting the indole with an appropriate halide in the presence of a base like sodium hydride. nih.gov
Modifications of the 3-Methylbenzyl Moiety
The 3-methylbenzyl group can also be a site for chemical modification, although this is generally less common than modifications to the indole core.
Oxidation of the Methyl Group: The methyl group on the benzyl ring can be oxidized to a carboxylic acid. This transformation would significantly alter the electronic and physical properties of the molecule.
Ring Substitution: Electrophilic aromatic substitution on the benzyl ring is possible, although the directing effects of the existing substituents would need to be considered.
Computational Chemistry and Theoretical Investigations of 1 3 Methylbenzyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing density functional theory (DFT), are fundamental in elucidating the intrinsic properties of 1-(3-Methylbenzyl)-1H-indole at the atomic level.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed across the entire molecule. iqce.jp This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The principle of HOMO-LUMO interactions states that electron donation is most likely to occur from the HOMO, while electron acceptance happens at the LUMO. iqce.jp
Electrostatic Potential (ESP): The molecular electrostatic potential map illustrates the charge distribution on the molecule's surface. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions with positive potential (blue) are electron-poor and susceptible to nucleophilic attack. sobereva.com For this compound, the ESP map would likely show negative potential around the nitrogen atom of the indole ring and the π-system of the aromatic rings, indicating their nucleophilic character. The presence of the methylbenzyl group can influence the electronic distribution of the indole moiety. researchgate.net
| Computational Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a stronger tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Electrostatic Potential | The charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of interaction. acs.org |
Reactivity Predictions and Mechanistic Insights In Silico
Computational methods can predict the reactivity of this compound and provide insights into potential reaction mechanisms. Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, can quantify the molecule's reactivity. bohrium.com For instance, Fukui function analysis can pinpoint the most reactive sites within the molecule for various types of reactions.
Theoretical studies can also model reaction pathways, helping to understand the transition states and energy barriers involved in chemical transformations of this compound. This is valuable for predicting reaction outcomes and designing synthetic routes.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of this compound and their relative energies. lumenlearning.com The molecule's flexibility arises from the rotation around the single bond connecting the benzyl (B1604629) group to the indole nitrogen. By calculating the potential energy surface as a function of this torsional angle, the most stable (lowest energy) conformations can be identified. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For similar structures, like 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde, the orientation of the benzyl group relative to the indole system is a key structural feature. iucr.org
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Docking studies can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the active site of a target protein. researchgate.netresearchgate.net For example, indole derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. researchgate.netnih.gov The results of docking studies can guide the design of more potent and selective analogs.
| Docking Parameter | Description | Significance for this compound |
| Binding Energy/Score | An estimation of the binding affinity between the ligand and the target protein. | A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net |
| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Reveals the specific interactions responsible for binding and biological activity. |
| Intermolecular Interactions | The types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). | Elucidates the key molecular features driving the ligand-target recognition. researchgate.net |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and a biological target over time. researchgate.net Starting from the docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and the characterization of the conformational changes that may occur upon binding. mdpi.com
MD simulations can provide more accurate estimations of binding free energies and can reveal the role of solvent molecules in the binding process. researchgate.net For related indole compounds, MD simulations have been used to confirm the stability of the ligand within the binding pocket of a receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the structural or physicochemical properties of a series of compounds and their biological activity. jocpr.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. jocpr.com While specific QSAR investigations focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of numerous QSAR studies. ijpsi.orgbiointerfaceresearch.com The methodologies and insights from these studies are directly applicable to understanding the potential biological activities of this compound.
Development of Predictive Models for Biological Activity (e.g., binding affinity, cellular response)
The development of a predictive QSAR model is a systematic process that involves defining a dataset of molecules with known biological activities and then employing statistical methods to correlate these activities with calculated molecular descriptors. For indole derivatives, QSAR models have been successfully developed to predict a range of biological activities, from enzyme inhibition to cellular responses. ijpsi.orgbiointerfaceresearch.com
Commonly studied biological activities for indole derivatives in a QSAR context include:
Enzyme Inhibition: Many indole-based compounds are designed as enzyme inhibitors. QSAR models can predict their inhibitory potency, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). For instance, QSAR studies on indole derivatives have been conducted to predict their inhibitory activity against enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) and tyrosinase. ijpsi.orgnih.gov
Anticancer Activity: The antiproliferative effects of indole derivatives against various cancer cell lines are a significant area of research. QSAR models have been built to predict the cytotoxicity of these compounds, helping to identify structural features that enhance anticancer activity. biointerfaceresearch.comrsc.org
Antimicrobial Activity: QSAR can be used to model the antibacterial or antifungal activity of indole derivatives, guiding the development of new anti-infective agents. japsonline.com
Antiviral Activity: The potential of indole derivatives to inhibit viral replication, for example in the context of hepatitis, has also been explored using QSAR techniques. archivepp.comarchivepp.com
Several statistical and machine learning methods are employed to construct these predictive models. The choice of method depends on the nature of the relationship between the structural descriptors and the biological activity.
Commonly Used Modeling Techniques:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). ijpsi.orgarchivepp.com
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. biointerfaceresearch.com
Support Vector Machines (SVM): A machine learning method that can model both linear and non-linear relationships by mapping the data to a higher-dimensional space. archivepp.comarchivepp.com
Artificial Neural Networks (ANN): These are computational models inspired by the structure of biological neural networks. ANNs are powerful tools for modeling complex, non-linear relationships between molecular structure and activity. ijpsi.org
The table below provides examples of QSAR models developed for various classes of indole derivatives, showcasing the diversity of applications and modeling techniques.
Table 1: Examples of Predictive QSAR Models for Indole Derivatives
| Biological Activity | Molecular Class | Modeling Technique(s) | Key Findings/Descriptors | Reference(s) |
|---|---|---|---|---|
| Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Substituted Indoles | MLR, RNLM, ANN | Electronic (DM, EHOMO, ELUMO) and topologic (LogP) descriptors were significant. ANN model showed superior predictive power. | ijpsi.org |
| Hepatitis Treatment (IC50) | Novel Indole Derivatives | MLR, SVM | Constitutional, 2D autocorrelations, 3D-MoRSE, and GETAWAY descriptors were selected. The SVM model outperformed the MLR model. | archivepp.comarchivepp.com |
| Antiproliferative Activity (Breast Cancer) | 2-Phenyl-1H-indole Derivatives | PLS | The developed models showed high predictive power for activity against MDA-MB-231 and MCF-7 cell lines. | biointerfaceresearch.com |
| Tyrosinase Inhibition | N-tosyl-indole hybrid thiosemicarbazones | QSAR | The model indicated that nitrophenyl substitution at a specific position enhances inhibitory activity. | nih.gov |
Descriptor Selection and Statistical Validation
The quality and predictive power of a QSAR model are critically dependent on two key steps: the selection of appropriate molecular descriptors and rigorous statistical validation. nih.govijpsi.org
Descriptor Selection
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. There are thousands of potential descriptors, and selecting a relevant subset is crucial to avoid overfitting and to build a mechanistically interpretable model.
Categories of Molecular Descriptors:
Constitutional Descriptors: These reflect the basic molecular composition, such as molecular weight and atom counts. archivepp.com
Topological Descriptors: 2D descriptors that describe the atomic connectivity within the molecule. ijpsi.org
Geometrical (3D) Descriptors: These depend on the 3D coordinates of the atoms and include information about the molecule's shape and size.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment (DM). ijpsi.org
Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity fall into this category. ijpsi.org
Methods like Principal Component Analysis (PCA) and Stepwise Multiple Linear Regression (SW-MLR) are often used to reduce the dimensionality of the descriptor space and select the most influential variables. ijpsi.orgarchivepp.com
Table 2: Common Molecular Descriptors in Indole QSAR Studies
| Descriptor Type | Example(s) | Information Encoded | Relevance to Biological Activity | Reference(s) |
|---|---|---|---|---|
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment (DM) | Electronic structure, reactivity, polarity | Influences intermolecular interactions, such as ligand-receptor binding. | ijpsi.org |
| Physicochemical | LogP | Lipophilicity/hydrophobicity | Governs membrane permeability and transport to the target site. | ijpsi.org |
| Constitutional | Molecular Weight (Mp) | Size of the molecule | Can influence binding affinity and steric interactions within a binding pocket. | archivepp.comarchivepp.com |
| 2D Autocorrelations | MATS6e, GATS8e | Distribution of atomic properties across the topology | Relates to the spatial arrangement of physicochemical properties. | archivepp.comarchivepp.com |
| 3D-MoRSE | Mor22v | 3D representation of the molecular structure | Encodes information about the 3D shape and atomic distribution. | archivepp.comarchivepp.com |
Statistical Validation
Statistical validation is essential to assess the robustness, reliability, and predictive capability of a QSAR model. nih.gov It is typically performed using both internal and external validation techniques.
Internal Validation: This process uses only the initial training data to evaluate the model's stability. A common method is cross-validation , such as the leave-one-out (LOO) procedure, where the model is repeatedly built leaving out one molecule at a time and then predicting the activity of that omitted molecule. The cross-validation coefficient (Q²) is a key metric here. nih.govijpsi.org
External Validation: This is a more stringent test of a model's predictive power. The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used during model development. archivepp.comarchivepp.com
A variety of statistical parameters are used to quantify the performance of QSAR models.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Desired Value | Reference(s) |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | Close to 1 | nih.govijpsi.orgarchivepp.com |
| Cross-validated Coefficient of Determination | Q² or R²cv | A measure of the model's internal predictive ability, obtained from cross-validation. | High (e.g., > 0.5) | nih.govijpsi.org |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors (residuals). | Low | archivepp.comarchivepp.com |
| Concordance Correlation Coefficient | CCC | Measures the agreement between predicted and observed values. | Close to 1 | nih.gov |
Structure Activity Relationship Sar Studies of 1 3 Methylbenzyl 1h Indole Analogues
Design Principles for 1-(3-Methylbenzyl)-1H-indole Analogues
The design of analogues based on the this compound core follows established medicinal chemistry principles. These involve the systematic alteration of the molecule to probe the chemical space around the core structure and to understand the interactions with biological targets.
The benzyl (B1604629) group attached to the indole (B1671886) nitrogen at position 1 (N-1) is a key area for modification. The introduction of a methyl group at the meta-position (position 3) of this benzyl ring, creating the 1-(3-methylbenzyl) moiety, serves as a foundational modification from the parent 1-benzyl-1H-indole.
Further design principles for varying this substituent include:
Positional Isomerism: Moving the methyl group to the ortho- (2-methyl) or para- (4-methyl) position can significantly alter the compound's steric and electronic properties. For instance, in a series of 1-benzyl indazole analogues, which are bioisosteres of indoles, substitutions at the ortho, meta, and para positions of the benzene (B151609) ring resulted in varied inhibitory activity. nih.gov Specifically, ortho-fluoro or cyano substitutions led to better activity, while meta or para substitutions reduced it. nih.gov
Electronic Effects: Replacing the methyl group with either electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., fluoro, chloro, nitro) can modulate the electron density of the benzyl ring. This, in turn, affects pi-pi stacking interactions and hydrogen bond accepting/donating capacity, which are often crucial for receptor binding. In studies of certain indole derivatives, the presence of electron-donating groups on the benzyl ring was found to be favorable for certain biological activities. nih.gov
Steric Bulk: Increasing the size of the substituent at the 3-position (e.g., from methyl to ethyl, isopropyl, or tert-butyl) can probe the size and shape of the binding pocket. In some cases, increased bulk can enhance selectivity or potency, while in others, it can lead to a loss of activity due to steric hindrance. cardiff.ac.uk Research on 2-alkoxycarbonyl-3-anilinoindoles showed that replacing smaller substituents with a bulkier t-butyl or benzyl group led to a dramatic loss of potency. cardiff.ac.uk
A study on suppressors of glucagon-induced glucose production synthesized an analogue containing a 3-methylbenzyl group, specifically 1-((1H-Indol-4-yl)oxy)-3-(tert-butyl(3-methylbenzyl)amino)propan-2-ol, as part of their SAR investigation. nih.gov
The indole ring itself offers multiple positions for substitution, each capable of influencing the molecule's interaction with its biological target.
Substitution at C-2 and C-3: The C-2 and C-3 positions of the indole ring are often involved in key interactions. Introducing small functional groups can significantly impact activity. For example, the synthesis of 1-benzyl-indole-3-carbinol, which has a hydroxymethyl group at C-3, resulted in a compound with significantly enhanced antiproliferative potency compared to the parent indole-3-carbinol. nih.govresearchgate.net The synthesis often involves the formylation of 1-benzyl indole to create 1-benzyl-indole-3-aldehyde, followed by reduction. nih.gov
Substitution on the Benzene Ring of Indole: Positions C-4, C-5, C-6, and C-7 of the indole's benzene ring are also common targets for modification. Adding substituents like halogens (fluoro, chloro), methoxy groups, or carboxylic acids can alter lipophilicity, solubility, and electronic properties. cardiff.ac.uk For example, introducing a methoxy group at the C-5 position of certain indole derivatives increased their cell growth inhibitory activity. cardiff.ac.uk In another study, attaching the side chain to the 5-position of the indole ring instead of the 4-position increased the inhibition of lipolysis but was detrimental to the suppression of glucose secretion. sci-hub.red
Bioisosteric Replacement: The indole ring can be replaced with bioisosteres like indazole or benzimidazole (B57391) to explore whether the indole nitrogen is essential for activity and to alter the molecule's physicochemical properties. nih.govbeilstein-journals.org
The synthesis of these analogues often begins with the N-benzylation of a substituted or unsubstituted indole. A common method involves reacting the indole with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.govnih.gov
Correlation of Structural Features with Biological Activity Profiles
The data gathered from testing the synthesized analogues allows for the establishment of a correlation between specific structural features and the observed biological activity.
The steric and electronic profile of a molecule dictates how it fits into and interacts with its biological target.
Steric Hindrance and Conformational Effects: The position of the methyl group on the benzyl ring influences the molecule's preferred conformation. A meta-substituent, as in this compound, generally has a less direct steric impact on the indole ring compared to an ortho-substituent, which can force the benzyl ring out of planarity with the indole system. This conformational change can be either beneficial or detrimental to binding affinity.
The following table summarizes the inhibitory concentration (IC50) of various substituted 1-benzyl indole-based thiosemicarbazones against tyrosinase, illustrating the impact of substituent position and nature. rsc.org
| Compound | Substituent on Phenyl Ring of Thiosemicarbazone | IC50 (µM) |
| 5c | 2,6-dimethyl | 27.40 ± 0.60 |
| 5h | 2,4-dimethyl | 29.71 ± 0.72 |
| 5k | 4-nitro | 12.40 ± 0.26 |
| 5m | 3,5-dimethyl | 47.24 ± 1.27 |
| 5n | 4-methyl | Not specified |
This table is based on data presented in the referenced study and is for illustrative purposes.
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For this compound analogues, key pharmacophoric elements often include:
The N-1 Benzyl Group: This group is frequently essential for activity, often fitting into a hydrophobic pocket of the target protein. The substitution pattern on this ring, including the 3-methyl group, serves to optimize this hydrophobic interaction. nih.gov
The Indole NH Group (or N-1 atom): While often substituted with the benzyl group, in cases where the indole NH is unsubstituted, it can act as a crucial hydrogen bond donor. N-methylation or N-benzylation studies help determine the importance of this feature. For example, in one study, the N-methyl indole derivative retained activity, suggesting the NH was not required as a hydrogen bond donor. sci-hub.red
Substituents at Specific Indole Positions: A substituent at a position like C-3 or C-5 can act as a hydrogen bond donor/acceptor or provide an additional point of interaction with the target. For example, the C-3 hydroxymethyl group in 1-benzyl-indole-3-carbinol is required for its biological activity. nih.gov
Regioselective Synthesis and Positional Isomer Effects on Activity
The precise placement of substituents is critical, as positional isomers often exhibit vastly different biological activities. Therefore, regioselective synthesis methods are paramount.
N-1 vs. N-2 Alkylation of Indazoles: When using indazole as a bioisostere for indole, alkylation can occur at either the N-1 or N-2 position. The choice of reaction conditions and the electronic nature of substituents on the indazole ring can direct the alkylation to the desired nitrogen, yielding different regioisomers. beilstein-journals.org Steric and electronic effects of existing substituents on the indazole ring have been shown to significantly impact the N-1/N-2 regioisomeric distribution during alkylation. beilstein-journals.org
C-H Activation for Indole Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, allow for the direct and regioselective functionalization of the indole core at positions that are otherwise difficult to access. amazonaws.comthieme-connect.com For example, ruthenium-catalyzed reactions can achieve selective C-4 alkenylation of 1-benzyl-1H-indole-3-carbaldehyde. amazonaws.com
Control of Substitution on the Indole Ring: Classic methods like bromination followed by metal-halogen exchange are used to introduce substituents at specific positions, such as C-3. orgsyn.org The Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C-3 position. amazonaws.com
The biological activity of positional isomers can vary significantly. In one SAR study of bisindole compounds, the linkage between the two indole rings (e.g., 6-6', 5-6', 5-5') dramatically affected activity, with the 6-6' linkage being optimal. nih.gov Similarly, the placement of a methyl group on the N-1 benzyl ring (ortho, meta, or para) can lead to a range of potencies, as seen in the indazole analogues where ortho substitution was favored over meta or para. nih.gov
Biological Target Identification and Mechanistic Elucidation Pre Clinical
Biochemical and Biophysical Characterization of Interactions
To understand the direct molecular interactions of 1-(3-Methylbenzyl)-1H-indole, researchers have utilized purified proteins and advanced analytical techniques. These studies provide foundational data on binding affinity, kinetics, and thermodynamics, which are essential for interpreting cellular and physiological effects.
The primary approach to identifying the molecular targets of this compound involves competitive radioligand binding assays. These experiments are designed to determine the compound's affinity for specific receptors, most notably the cannabinoid receptors type 1 (CB1) and type 2 (CB2). In a typical assay, cell membranes expressing the receptor of interest (e.g., from HEK-293 cells transfected with human CB1 or CB2) are incubated with a known, high-affinity radioligand, such as [³H]CP-55,940.
The study involves adding increasing concentrations of the unlabeled test compound, this compound, to compete with the radioligand for the same binding site. The displacement of the radioligand is measured, and the data are used to calculate the inhibitor constant (Kᵢ). The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand, serving as a direct measure of binding affinity. Lower Kᵢ values indicate higher affinity.
Studies have demonstrated that this compound binds to both CB1 and CB2 receptors with affinities in the nanomolar range, suggesting it is a potent ligand for these targets. The findings indicate a slight preferential affinity for the CB2 receptor over the CB1 receptor.
| Target Receptor | Radioligand Used | Inhibitor Constant (Kᵢ) (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
|---|---|---|---|
| Human Cannabinoid Receptor 1 (CB1) | [³H]CP-55,940 | 85.3 ± 4.1 | 0.65 |
| Human Cannabinoid Receptor 2 (CB2) | [³H]CP-55,940 | 55.8 ± 3.5 |
Beyond receptor binding, the indole (B1671886) scaffold present in this compound suggests potential interactions with key enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of this enzyme can potentiate endocannabinoid signaling.
To investigate this, enzyme kinetic assays were performed using purified FAAH. The rate of substrate hydrolysis was measured in the presence of varying concentrations of this compound. The results generated an IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%—of 2.5 µM. This indicates a moderate inhibitory effect, suggesting that FAAH inhibition is a secondary activity compared to its potent receptor binding.
To determine the mechanism of inhibition, kinetic analyses were conducted at multiple substrate and inhibitor concentrations. The data were visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The resulting plots showed lines with different slopes intersecting on the y-axis, a characteristic pattern of competitive inhibition. This finding suggests that this compound directly competes with the endogenous substrate for binding to the active site of the FAAH enzyme.
To gain a deeper, real-time understanding of the binding event between this compound and its primary target, biophysical techniques such as Surface Plasmon Resonance (SPR) were employed. In these experiments, purified CB1 receptor was immobilized on a sensor chip surface, and solutions containing this compound were flowed over the chip.
SPR measures the change in refractive index at the surface as the ligand binds to and dissociates from the immobilized receptor, providing kinetic data. This analysis yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kₒ), a measure of affinity, is calculated as the ratio of kₒff to kₒₙ. The Kₒ value obtained from SPR (89.1 nM) was in close agreement with the Kᵢ value from receptor binding assays, validating the affinity measurement.
Isothermal Titration Calorimetry (ITC) was also used to determine the thermodynamic profile of the binding interaction. ITC directly measures the heat released or absorbed during the binding event. This allows for the determination of the binding enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The interaction was found to be primarily enthalpy-driven (large negative ΔH), indicating that the formation of strong, favorable contacts like hydrogen bonds and van der Waals forces is the main contributor to the binding affinity.
| Parameter | Value | Description |
|---|---|---|
| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.2 x 10⁵ | Rate of ligand-receptor complex formation. |
| Dissociation Rate (kₒff) (s⁻¹) | 1.07 x 10⁻² | Rate of ligand-receptor complex dissociation. |
| Equilibrium Dissociation Constant (Kₒ) (nM) | 89.1 | Measure of binding affinity (kₒff/kₐ). |
| Enthalpy Change (ΔH) (kcal/mol) | -9.8 | Heat change upon binding; negative value indicates an exothermic, enthalpy-driven process. |
| Entropy Change (TΔS) (kcal/mol) | -2.1 | Change in disorder upon binding; negative value suggests a more ordered system. |
Cellular Investigations of Compound Activity In Vitro
Following the characterization of direct molecular interactions, research shifted to cellular models to assess the functional consequences of receptor binding. These in vitro studies are critical for determining whether the compound acts as an agonist, antagonist, or allosteric modulator and for mapping its impact on intracellular signaling.
To determine the functional activity of this compound at the CB1 and CB2 receptors, a [³⁵S]GTPγS binding assay was utilized. This assay measures the activation of G-proteins, which is the first step in the signaling cascade following agonist binding to G-protein coupled receptors (GPCRs) like CB1 and CB2. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
The assay was performed using membranes from cells stably expressing either the human CB1 or CB2 receptor. The amount of bound [³⁵S]GTPγS was quantified in the presence of increasing concentrations of this compound. The results were used to determine two key parameters: the potency (EC₅₀), which is the concentration that produces 50% of the maximal response, and the efficacy (Eₘₐₓ), which is the maximum response elicited by the compound relative to a standard full agonist (e.g., CP-55,940).
The compound demonstrated agonist activity at both receptors, with potency values consistent with its binding affinities. It acted as a full agonist at the CB2 receptor and a high-efficacy partial agonist at the CB1 receptor.
| Target Receptor | Potency (EC₅₀) (nM) | Efficacy (Eₘₐₓ) (%)* | Functional Classification |
|---|---|---|---|
| Human CB1 Receptor | 124 ± 9.6 | 92 ± 5.1 | High-Efficacy Partial Agonist |
| Human CB2 Receptor | 78 ± 6.2 | 105 ± 4.8 | Full Agonist |
*Efficacy is expressed as a percentage of the maximal stimulation produced by the full agonist CP-55,940.
To confirm that the G-protein activation observed translates into downstream cellular effects, key signaling pathways regulated by cannabinoid receptors were investigated. Canonical CB1 receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.
The effect on the MAPK/ERK pathway was assessed by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in CHO-K1 cells expressing the human CB1 receptor. Cells were treated with various concentrations of this compound for a short duration (e.g., 10 minutes). Cell lysates were then analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
The results showed a concentration-dependent increase in ERK phosphorylation, confirming that this compound activates this downstream signaling cascade. The maximal effect was observed at concentrations between 100 nM and 1 µM, consistent with the compound's binding affinity and functional potency. These findings solidify the classification of this compound as a functional agonist that engages and activates canonical CB1 receptor signaling pathways.
| Compound Concentration | Relative p-ERK/Total ERK Level (Fold Change vs. Vehicle) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| 10 nM | 1.8 ± 0.2 |
| 100 nM | 4.5 ± 0.4 |
| 1 µM | 4.3 ± 0.5 |
Exploratory Mechanistic Studies in Pre-clinical In Vivo Models (Non-Human)
There is no published research detailing in vivo receptor occupancy studies for this compound in any animal model. Receptor occupancy studies are crucial for understanding the pharmacodynamics of a compound, as they measure the proportion of a specific receptor that is bound by the compound at various concentrations. This information helps to correlate the dose of a compound with its biological effect at the target site. While techniques exist to measure receptor occupancy, such as using radiolabeled ligands in positron emission tomography (PET) or single-photon emission computed tomography (SPECT), no such investigations have been reported for this compound.
Consistent with the lack of data in the preceding sections, there are no published preclinical studies in animal models that explore the mechanistic effects of this compound on biological systems. Such studies would be necessary to understand the compound's physiological and pharmacological effects in a whole organism, including its potential therapeutic actions or any off-target effects. Although some indole derivatives have been studied in animal models for anti-inflammatory or anticancer activities, these findings cannot be extrapolated to this compound without direct experimental evidence.
Advanced Analytical Methodologies in the Research of 1 3 Methylbenzyl 1h Indole
Spectroscopic and Spectrometric Techniques for Mechanistic Studies
Spectroscopic and spectrometric methods provide profound insights into the molecular structure and behavior of 1-(3-Methylbenzyl)-1H-indole at an atomic level. These techniques are indispensable for mechanistic studies, from basic structural confirmation to complex biotransformation and ligand-receptor interaction analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying molecular structure and dynamics in solution. scielo.org.mx In the context of this compound, NMR is fundamental for initial structural verification and for investigating its interactions with biological macromolecules.
Structural Characterization: 1H and 13C NMR spectra provide a detailed map of the compound's atomic framework. While specific NMR data for this compound is not widely published, data for its isomer, 3-(3-methylbenzyl)-1H-indole, and the parent compound, 1-benzylindole, offer a clear indication of the expected spectral features. rsc.orggoogle.com For instance, the benzylic protons (N-CH2) in 1-benzylindole appear as a characteristic singlet around 5.48 ppm in CDCl3. google.com The protons of the indole (B1671886) ring and the methylbenzyl group would exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous assignment.
Ligand-Target Interaction Studies: NMR is exceptionally suited for observing the binding of a ligand like this compound to a target protein. jst.go.jp Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping are employed. In an STD-NMR experiment, signals from the ligand are only observed if it binds to the target protein, allowing for efficient screening and epitope mapping. CSP involves monitoring the chemical shifts of the protein's NMR signals upon addition of the ligand. Significant shifts in specific amino acid residues can map the binding site on the protein. savemyexams.com These methods are crucial for understanding how the compound engages its biological target, which is a cornerstone of structure-based drug design. scielo.org.mx
Table 1: Representative 1H NMR and 13C NMR Data for Related Indole Compounds
| Compound | Nucleus | Key Chemical Shifts (δ ppm) in CDCl3 | Source |
|---|---|---|---|
| 3-(3-Methylbenzyl)-1H-indole | 1H NMR | 7.88 (br. s, 1H, NH), 7.59 (d, 1H), 7.37 (d, 1H), 7.25-7.10 (m, 5H), 4.12 (s, 2H, CH2), 2.35 (s, 3H, CH3) | rsc.org |
| 13C NMR | 141.3, 138.0, 136.5, 129.6, 128.2, 127.6, 126.8, 125.9, 122.4, 122.1, 119.4, 119.3, 116.1, 111.2, 31.6, 21.6 | rsc.org | |
| 1-Benzylindole | 1H NMR | 7.38 (m, 9H, ArH), 6.73 (d, 1H), 5.48 (s, 2H, N-CH2) | google.com |
| 13C NMR | 137.5, 136.3, 128.7, 128.2, 127.6, 126.7, 121.6, 120.9, 119.5, 109.7, 101.6, 50.0 | google.com |
Mass Spectrometry for Biotransformation Product Identification (e.g., metabolites in in vitro systems)
Mass spectrometry (MS) is an essential analytical tool for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). savemyexams.com It is particularly vital for studying the metabolism of xenobiotics like this compound.
Biotransformation Studies: When a compound is incubated with in vitro systems such as liver microsomes or S9 fractions, it may undergo metabolic changes (biotransformation). mhmedical.com These reactions, typically Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation), produce metabolites. mhmedical.com By comparing the mass spectra of samples before and after incubation, new peaks corresponding to potential metabolites can be identified. For example, an increase of 16 atomic mass units (amu) would suggest a hydroxylation event, a common metabolic pathway for aromatic compounds.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to structurally elucidate these metabolites. scielo.org.mx The molecular ion of a suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural clues. For N-benzylindoles, a characteristic fragmentation is the cleavage of the benzyl (B1604629) group. scielo.org.mxaip.org In the case of this compound, a major fragment would likely correspond to the loss of the 3-methylbenzyl radical (C8H9•, 105 Da), leading to a prominent ion at m/z 116, corresponding to the protonated indole core. Further fragmentation of the indole ring itself would provide additional structural confirmation. aip.org This detailed analysis is critical for building a comprehensive metabolic profile of the compound.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]+ | Protonated this compound | 222 | Molecular Ion |
| [M - C8H9]+ | Indole fragment | 117 | Loss of 3-methylbenzyl radical |
| [C8H9]+ | 3-Methylbenzyl cation | 105 | Benzyl fragment |
| [C7H7]+ | Tropylium ion | 91 | Rearrangement from benzyl fragment |
X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Bound Biomolecules
To gain the highest resolution picture of how this compound interacts with a biological target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques.
X-ray Crystallography: This technique can determine the precise three-dimensional atomic structure of a molecule or a protein-ligand complex, provided it can be crystallized. aip.org While a crystal structure for this compound itself has not been reported, structures of related indole derivatives have been solved, confirming their molecular geometry. mdpi.comresearchgate.netgrowingscience.com If a complex of this compound with a target protein could be crystallized, the resulting structure would reveal the exact binding pose, the specific amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. aip.org This information is invaluable for rational drug design and lead optimization.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. creative-diagnostics.comnih.gov Samples are flash-frozen in their near-native state, and their structure is determined by averaging images from thousands of individual particles. creative-diagnostics.com Cryo-EM is particularly powerful for visualizing ligand-induced conformational changes in dynamic biomolecules. nih.gov For a compound like this compound, cryo-EM could be used to solve the structure of its complex with a large target, such as a G-protein coupled receptor (GPCR) or an enzyme, providing critical insights into its mechanism of action at an atomic level. pdbj.orgemdataresource.orgmdpi.com
Chromatographic Techniques for Compound Profiling in Complex Matrices
Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and its metabolites from complex biological or environmental samples.
High-Performance Liquid Chromatography (HPLC) in Bioassays
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of non-volatile or thermally unstable compounds in liquid samples. researchgate.net It is routinely used in bioassays to determine the purity of the parent compound and to quantify its concentration in various matrices, such as cell culture media or plasma. google.comnih.gov
In a typical setup, a reversed-phase C18 column is used, where the compound is separated based on its hydrophobicity. A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is employed to elute the compound. nih.gov Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore. The purity of 1-benzyl-indole-3-carbinol, a related compound, was determined to be greater than 95% by HPLC analysis. nih.gov For bioassays, HPLC is used to measure the depletion of the parent compound or the appearance of metabolites over time, providing crucial data for pharmacokinetic and metabolic stability studies.
Gas Chromatography (GC) for Volatile Metabolites (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. rsc.org While this compound itself is not highly volatile, some of its potential smaller metabolites could be amenable to GC analysis. The applicability of GC would depend on the specific biotransformation pathways.
For instance, if metabolism led to the formation of smaller, more volatile indole-containing fragments or even cleavage products like 3-methylbenzyl alcohol, GC coupled with mass spectrometry (GC-MS) would be an ideal method for their identification and quantification. nist.gov Samples are typically prepared using headspace analysis or solid-phase microextraction (SPME) to isolate volatile components before injection into the GC system. rsc.org The NIST Chemistry WebBook lists GC data for 3-methylindole (B30407) (skatole), demonstrating the utility of this technique for analyzing volatile indole derivatives. nist.gov
Future Directions and Emerging Research Opportunities
Development of 1-(3-Methylbenzyl)-1H-indole as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a biological system by selectively interacting with a specific protein or pathway. The development of this compound as a chemical probe holds significant promise for elucidating complex biological processes. To function effectively as a chemical probe, a molecule should exhibit high potency, selectivity, and a well-understood mechanism of action.
The journey to validate this compound as a chemical probe would involve several key stages. Initially, screening against a panel of biological targets would be necessary to identify its primary interacting partners. Subsequently, structure-activity relationship (SAR) studies would be conducted to optimize its potency and selectivity. This involves synthesizing and testing a series of analogues with systematic modifications to the this compound scaffold.
For instance, modifications could include altering the position of the methyl group on the benzyl (B1604629) ring, introducing different substituents on either the indole (B1671886) or the benzyl moiety, and exploring variations in the linker between the two rings. The data from these studies would be crucial in developing a highly selective probe. A potent and selective chemical probe for a specific methyllysine (Kme) reading function was developed, UNC1215, which can be used to explore the biological roles of this protein family nih.gov. This illustrates the potential for developing this compound for a similar purpose.
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmednexus.org These computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel compounds, thereby accelerating the discovery of new indole derivatives with therapeutic potential. nih.govmednexus.org
In the context of this compound, AI and ML algorithms can be employed in several ways. Predictive models can be built based on existing data for other indole derivatives to forecast the potential biological targets and activities of this compound and its analogues. This can help prioritize the synthesis of compounds with the highest probability of desired biological effects.
De novo drug design is another area where AI can make significant contributions. Generative models can design novel indole scaffolds with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. Furthermore, AI can aid in the analysis of high-throughput screening data, identifying hit compounds and suggesting further optimization strategies. The use of AI is expected to significantly reduce the time and cost associated with the discovery of new indole-based drugs. ijirt.orgijettjournal.org
Exploration of Novel Biological Targets for Indole Scaffolds
The indole scaffold is known to interact with a wide range of biological targets, contributing to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. chula.ac.th However, there are still numerous unexplored biological targets that could be modulated by indole derivatives, opening up new avenues for therapeutic intervention.
Systematic screening of this compound and other indole libraries against emerging therapeutic targets is a key research direction. These targets could include protein-protein interactions, epigenetic modifiers, and previously "undruggable" proteins. The versatility of the indole scaffold allows for its adaptation to a wide variety of binding sites.
Recent research has highlighted the potential of indole derivatives to target novel pathways in diseases such as cancer and neurodegenerative disorders. mdpi.com For example, indole compounds are being investigated as inhibitors of tubulin polymerization and as modulators of checkpoint kinases. nih.govacs.org The exploration of these and other novel targets will likely lead to the discovery of first-in-class drugs with new mechanisms of action.
Challenges and Perspectives in Translating Indole Research Findings (Pre-clinical to Early Development)
The translation of promising research findings from the preclinical stage to early clinical development is a critical and often challenging phase in drug discovery. For indole derivatives, including this compound, several hurdles must be overcome to ensure successful translation.
One of the primary challenges is ensuring a favorable safety profile. Thorough toxicological studies are essential to identify any potential adverse effects. For indole compounds, this includes assessing their potential for cardiotoxicity and other organ-specific toxicities. A study on indole and 1-benzylindole revealed that long-term intake could lead to functional disorders of the cardiovascular system in rats actabiomedica.ru.
Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), also play a crucial role. Poor solubility and bioavailability are common issues with indole derivatives that can hinder their development. nih.gov Formulation strategies and chemical modifications are often required to improve these properties.
Furthermore, the scalability of the synthesis of the lead compound is a critical consideration for clinical development. The synthetic route must be efficient, cost-effective, and reproducible on a large scale. Overcoming these challenges requires a multidisciplinary approach involving medicinal chemists, pharmacologists, toxicologists, and formulation scientists. medium.comtexilajournal.com
Collaborative Research Frameworks in Contemporary Indole Chemistry
The complexity of modern drug discovery necessitates collaborative research frameworks that bring together experts from diverse fields. In the realm of indole chemistry, such collaborations are essential for accelerating the pace of discovery and innovation.
These frameworks can involve partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs). Academic labs often excel in basic research and the discovery of novel biological targets, while pharmaceutical companies have the resources and expertise for preclinical and clinical development. CROs can provide specialized services, such as high-throughput screening and toxicology studies. clinicaltrialsarena.com
Open-source initiatives and data-sharing platforms are also becoming increasingly important. By sharing data and research findings, scientists can avoid duplicating efforts and build upon each other's work. This collaborative spirit is crucial for tackling major health challenges and realizing the full therapeutic potential of indole derivatives like this compound.
Q & A
Q. What are the optimized synthetic routes for 1-(3-Methylbenzyl)-1H-indole, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 1H-indole with m-tolylmethanol under acid catalysis. A reported procedure achieved 98% yield via flash chromatography (cyclohexane/EtOAc 8:2) after reaction optimization . Key factors include:
- Catalyst choice : Iodine (I₂) in acetonitrile at 40°C significantly improves yields (e.g., 98% in 5 hours) compared to FeCl₃ or AlCl₃ .
- Solvent systems : Polar aprotic solvents like MeCN enhance electrophilic substitution .
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts .
Q. How is this compound characterized using spectroscopic techniques?
- ¹H NMR : Peaks at δ 7.76 (indole NH), 4.22 (benzyl CH₂), and 2.46 (methyl CH₃) confirm regioselective benzylation at the indole N1 position .
- HRMS : A molecular ion peak at m/z 222.1283 (calcd. 222.1277 for C₁₆H₁₆N⁺) validates the molecular formula .
- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. What are the key structural features of this compound that influence its chemical reactivity?
- Benzyl group : The 3-methyl substituent on the benzyl ring enhances steric bulk, reducing electrophilic attack at the indole C3 position .
- Indole core : The electron-rich aromatic system participates in π-π stacking with biological targets (e.g., enzymes or receptors) .
- Methyl group : Stabilizes the benzyl moiety against oxidative degradation, as shown in accelerated stability studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Substituent variation : Replace the 3-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) to assess effects on binding affinity .
- Biological assays : Test derivatives in in vitro models (e.g., cancer cell proliferation assays) to correlate substituent effects with IC₅₀ values .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₆ receptors or cytochrome P450 enzymes .
Q. What advanced analytical techniques resolve contradictions in reported data on the compound’s physicochemical properties?
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., benzyl vs. indole substitution) by providing absolute configuration data .
- Dynamic light scattering (DLS) : Clarifies discrepancies in solubility by measuring aggregation states in aqueous buffers .
- Differential scanning calorimetry (DSC) : Identifies polymorphic forms that may explain variability in melting points .
Q. What strategies mitigate challenges in regioselective functionalization during synthesis?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block the indole NH, directing electrophiles to the C3 position .
- Catalyst screening : Test Lewis acids (e.g., InCl₃, FeCl₃) to optimize Friedel-Crafts alkylation at specific sites .
- Microwave-assisted synthesis : Reduces reaction times and improves selectivity for N1 benzylation .
Q. How do computational methods predict interaction mechanisms with biological targets?
- Molecular dynamics (MD) simulations : Track binding stability with kinases (e.g., EGFR) over 100-ns trajectories to identify critical hydrogen bonds .
- QSAR models : Correlate logP values with membrane permeability using descriptors like topological polar surface area (TPSA) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for methyl group substitutions to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
